
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is known for its unique chemical properties, which make it an important tool for drug discovery and development.
Aplicaciones Científicas De Investigación
Enzymatic Reduction in Liver Extracts
A study investigated the enzymatic reduction of aromatic nitro compounds, including 2-nitronaphthalene, by rat liver extracts. This reduction led to the formation of 2-naphthylamine, indicating potential applications in understanding liver enzyme activities and drug metabolism (Poirier & Weisburger, 1974).
Photophysical Properties
The photophysical properties of dihydroquinazolinone derivatives related to 2-(Naphthalen-1-yl)-2-oxoethyl 2-methylquinoline-4-carboxylate were studied, revealing significant changes in properties depending on solvent polarity. These findings have implications for designing materials with specific optical properties (Pannipara et al., 2017).
Spectroscopic Properties of Styrylquinolinium Dyes
Research on styrylquinolinium dyes, which incorporate structural elements similar to the compound , provided insights into solvatochromism and charge transfer bands, relevant for developing new dyes and pigments (Bakalska et al., 2017).
Inhibition of Protein Kinases
Isoquinolinesulfonamides, structurally related to this compound, showed significant inhibition of protein kinases, suggesting potential applications in cancer therapy or molecular biology research (Hidaka et al., 1984).
Fluorescent Chemosensors
A study on a naphthalene derivative for use as a fluorescent chemosensor for metal ions like Al3+ and Zn2+ in aqueous media demonstrates potential applications in environmental monitoring and analytical chemistry (Qin et al., 2015).
Antiherpes Activities
Research on naphthalene carboxamide derivatives, including those similar to this compound, showed potent inhibition of herpesvirus polymerases, indicating potential applications in antiviral drug development (Oien et al., 2002).
Anticancer Evaluation
Compounds structurally related to the compound were evaluated for their antibacterial and anticancer activities, highlighting its potential utility in developing novel therapeutics (Salahuddin et al., 2014).
Novel Anticancer Agents
Thioaryl naphthylmethanone oxime ether analogs were identified as potent cytotoxic agents against various cancer cells, suggesting the potential of similar compounds in cancer research (Chakravarti et al., 2014).
Propiedades
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) 2-methylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-15-13-20(18-10-4-5-12-21(18)24-15)23(26)27-14-22(25)19-11-6-8-16-7-2-3-9-17(16)19/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPNGJPIAPYECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

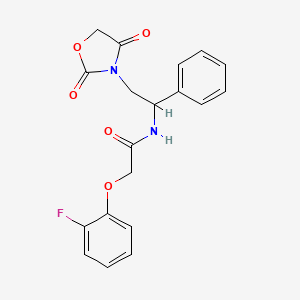

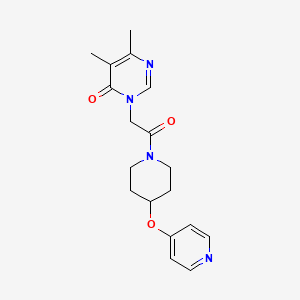
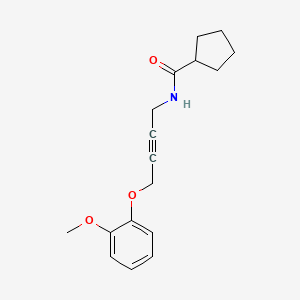
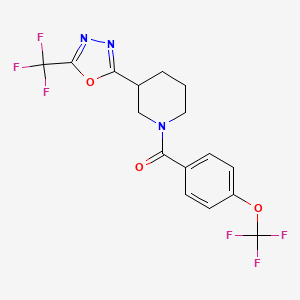

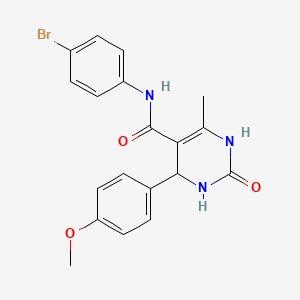

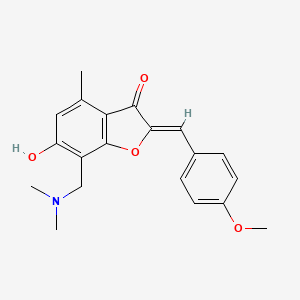
![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)
![5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B2821109.png)
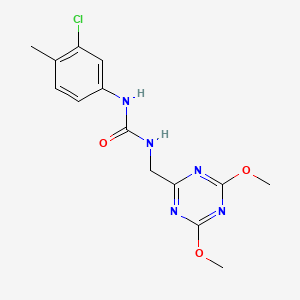

![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)